molecular formula C13H10N4O2 B2877056 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine CAS No. 98157-52-9

3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2877056
CAS No.: 98157-52-9
M. Wt: 254.249
InChI Key: MTQWULBJDCTCHT-UHFFFAOYSA-N
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Description

The compound “3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine” is a derivative of aminopyrazole . It is known to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is almost planar, stabilized by short intramolecular N⋅H interactions . The linear form of the tetrazolo-fused ring system exists in the crystal .


Chemical Reactions Analysis

The chemical reactions involving this compound are associated with the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by Mass, IR, 1H, 13C NMR spectra, and CHN analysis data .

Scientific Research Applications

Synthesis Techniques

  • 3-Methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives are synthesized using various techniques. One efficient method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in ionic liquid without a catalyst, offering advantages such as mild conditions, high yields, and environmental friendliness (Shi, Zhou, & Liu, 2010).
  • Another approach utilizes microwave-assisted synthesis in water with InCl3 catalysis, leading to the creation of new chalcone derivatives containing the pyrazolopyridinic moiety (Polo et al., 2017).

Chemical and Physical Properties

  • The structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. Investigations include FT-IR and FT-Raman spectroscopy, normal coordinate analysis, and density functional theory calculations to provide a detailed understanding of their fundamental properties (Bahgat, Jasem, & El‐Emary, 2009).

Antibacterial Applications

  • Certain derivatives of this compound exhibit notable antibacterial activities. These compounds are synthesized through reactions with aromatic aldehydes and pyruvic acid, and some have shown to be effective antibacterial agents (Maqbool et al., 2014).

Advanced Catalysis

  • The synthesis of pyrazolo[3,4-b]pyridines can be catalyzed using novel nanomagnetic particles with Cl[DABCO-NO2]C(NO2)3 tags. These catalysts are characterized by various techniques and offer efficient and recyclable options for the synthesis of pyrazolo[3,4-b]-pyridine derivatives (Afsar et al., 2018).

Green Chemistry Applications

  • L-proline, a green catalyst, is used in the domino reactions of specific amines and aldehydes to synthesize novel pyrazolo[3,4-b]pyridin-6-amines. This method is notable for its formation of multiple bonds and creation of a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential as a TRKA inhibitor . Its synthesis methods and applications in the pharmaceutical industry could also be areas of future research .

Properties

IUPAC Name

3-methyl-5-nitro-1-phenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-9-12-7-11(17(18)19)8-14-13(12)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQWULBJDCTCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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